Product packaging for Hydroxylamine, hydrofluoride(Cat. No.:CAS No. 17256-78-9)

Hydroxylamine, hydrofluoride

Cat. No.: B095332
CAS No.: 17256-78-9
M. Wt: 53.037 g/mol
InChI Key: UNFDKMXBKPSFIJ-UHFFFAOYSA-N
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Description

Historical Context and Genesis in Chemical Inventories

The parent compound, hydroxylamine (B1172632), was first synthesized as hydroxylamine hydrochloride in 1865 by the German chemist Wilhelm Clemens Lossen, who reacted tin and hydrochloric acid in the presence of ethyl nitrate (B79036). atamanchemicals.com The pure compound was isolated later, in 1891, by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org The study of hydroxylamine and its various salts became an active area of research. While the specific discovery of hydroxylamine hydrofluoride is not as prominently documented as its hydrochloride counterpart, its existence is noted in chemical literature and inventories. ontosight.aipttgcgroup.com The preparation of such salts is a fundamental chemical practice to stabilize the reactive hydroxylamine base for handling and specific applications. sciencemadness.org

Foundational Aspects and Significance in Contemporary Chemistry

The significance of hydroxylamine hydrofluoride stems from its dual nature as a source of both hydroxylamine and fluoride (B91410) ions. ontosight.ai In chemical reactions, it functions primarily as a reducing agent. ontosight.ai This property is central to its application in both organic and inorganic synthesis.

In contemporary chemistry, its utility is found in specialized applications where the presence of both functional moieties is advantageous. These applications include the synthesis of fluorinated organic compounds, such as fluorinated amines and amides, and the removal of protecting groups in complex organic syntheses. ontosight.ai Furthermore, its reactive properties are harnessed in materials science for the etching of glass and silicon surfaces and in the manufacturing of semiconductors and other electronic materials. ontosight.ai The chemistry of hydroxylamine itself is significant, with approximately 95% of it being used in the synthesis of cyclohexanone (B45756) oxime, a precursor to Nylon 6. wikipedia.org While the hydrofluoride salt is not the primary choice for this large-scale industrial process, its foundational reactions mirror those of other hydroxylamine salts, such as the reaction with aldehydes and ketones to form oximes. quora.com

Detailed Research Findings

The reactivity of hydroxylamine hydrofluoride is rooted in the nucleophilic nature of the nitrogen atom and the properties of the fluoride ion. Its utility as a reagent is highlighted in several key areas of chemical synthesis and material science.

Interactive Data Table: Properties of Hydroxylamine Hydrofluoride

PropertyValueReference
Chemical Formula NH₂OH·HF ontosight.ai
Appearance White crystalline solid ontosight.ai
Solubility Highly soluble in water ontosight.ai
Primary Function Reducing agent ontosight.ai
Ionic Components Hydroxylammonium (NH₃OH⁺), Fluoride (F⁻)

Interactive Data Table: Applications in Chemical Research

Application AreaSpecific UseReference
Organic Synthesis Synthesis of fluorinated amines and amides ontosight.ai
Removal of protecting groups ontosight.ai
Formation of oximes from aldehydes and ketones quora.com
Materials Science Etching of glass and silicon surfaces ontosight.ai
Production of semiconductors and electronic materials ontosight.ai
Inorganic Chemistry Source of hydroxylamine and fluoride ions ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH4NO B095332 Hydroxylamine, hydrofluoride CAS No. 17256-78-9

Properties

CAS No.

17256-78-9

Molecular Formula

FH4NO

Molecular Weight

53.037 g/mol

IUPAC Name

hydroxylamine;hydrofluoride

InChI

InChI=1S/FH.H3NO/c;1-2/h1H;2H,1H2

InChI Key

UNFDKMXBKPSFIJ-UHFFFAOYSA-N

SMILES

NO.F

Canonical SMILES

NO.F

Other CAS No.

17256-78-9

Synonyms

hydroxylammonium fluoride

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of Hydroxylamine Hydrofluoride

Established Laboratory and Industrial Preparative Routes

The industrial and laboratory synthesis of hydroxylamine (B1172632) salts, the necessary precursors to hydroxylamine hydrofluoride, is well-established. The direct synthesis of hydroxylamine hydrofluoride typically involves the reaction of free hydroxylamine or a different hydroxylammonium salt with hydrofluoric acid. The primary challenge lies in the initial production of hydroxylamine, as the free base is unstable. The two most prominent large-scale methods are the Raschig process and the electrolytic reduction of nitric acid.

The Raschig process involves the reduction of an ammonium (B1175870) nitrite (B80452) solution with sulfur dioxide and ammonia (B1221849), followed by hydrolysis. wikipedia.org This multi-step process yields hydroxylammonium sulfate (B86663). wikipedia.org

Step 1: Aqueous ammonium nitrite is reduced by sulfur dioxide and ammonia at 0 °C to form a hydroxylamido-N,N-disulfonate anion. wikipedia.org [NH₄]⁺[NO₂]⁻ + 2SO₂ + NH₃ + H₂O → [NH₄]₂[HON(SO₃)₂]

Step 2: The resulting ammonium hydroxylamine disulfonate is then hydrolyzed by heating to produce hydroxylammonium sulfate. wikipedia.org [NH₄]₂[HON(SO₃)₂] + 2H₂O → [HONH₃]₂SO₄ + (NH₄)₂SO₄

Another significant industrial method is the catalytic hydrogenation of nitric oxide . In this process, nitric oxide is hydrogenated over platinum catalysts in the presence of sulfuric acid to directly form hydroxylammonium sulfate. wikipedia.org 2NO + 3H₂ + H₂SO₄ → [NH₃OH]₂SO₄

A classic laboratory and industrial route involves the electrolytic reduction of nitric acid . Discovered by Julius Tafel, this method uses a lead or mercury cathode to reduce nitric acid in the presence of a mineral acid like hydrochloric or sulfuric acid to yield the corresponding hydroxylammonium salt. wikipedia.org HNO₃ + 3H₂ → NH₂OH + 2H₂O wikipedia.org

Once a hydroxylammonium salt such as the sulfate or chloride is produced, hydroxylamine hydrofluoride can be prepared through a salt metathesis reaction or by first liberating the free hydroxylamine and then neutralizing it with hydrofluoric acid.

Table 1: Comparison of Established Synthesis Routes for Hydroxylamine Salts

Method Primary Reactants Key Product Primary Application
Raschig Process Ammonium nitrite, Sulfur dioxide, AmmoniaHydroxylammonium sulfateIndustrial
Catalytic Hydrogenation Nitric oxide, Hydrogen, Sulfuric acidHydroxylammonium sulfateIndustrial
Electrolytic Reduction Nitric acid, Mineral acid (e.g., HCl)Hydroxylammonium salt (e.g., chloride)Industrial/Laboratory

Advancements in Synthesis for Enhanced Purity and Yield

The utility of hydroxylamine hydrofluoride, particularly in the semiconductor and pharmaceutical industries, necessitates high purity, free from cationic and anionic contaminants. google.com Significant advancements have focused on purification techniques applied to aqueous hydroxylamine solutions before their conversion to the final hydrofluoride salt.

One key method for purification is ion exchange chromatography . This process involves passing an aqueous solution of hydroxylamine through beds of ion exchange resins to remove ionic impurities. google.com

Cation Removal: The solution is first passed through a strong acid cation exchange resin that has been pre-treated with a dilute mineral acid (e.g., hydrochloric acid) to ensure all active sites are in the H-form. This step effectively removes metallic cations. google.com

Anion Removal: Subsequently, the solution is passed through a strong base anion exchange resin to eliminate unwanted anions. google.com

This dual-resin treatment provides hydroxylamine solutions that are substantially free of undesirable ions, which is crucial for high-tech applications. google.com

Another common technique to enhance purity is recrystallization . Crude hydroxylamine salts, such as hydroxylamine hydrochloride, can be purified by dissolving them in a minimal amount of hot water and allowing the solution to cool, which causes the pure salt to crystallize, leaving impurities behind in the mother liquor. orgsyn.org This method is effective for achieving high-purity crystalline products suitable for subsequent conversion to hydroxylamine hydrofluoride. orgsyn.org

Recent process improvements also focus on the hydrolysis of ketoximes. A method for purifying hydroxylamine hydrochloride containing butanone oxime hydrochloride involves heating a concentrated solution under a moderate vacuum. guidechem.com This condition promotes the Beckmann rearrangement of the oxime impurity, and the negative pressure helps remove volatile organic byproducts, simplifying purification and improving the final product's purity. guidechem.com

Table 2: Purification Techniques for Hydroxylamine Solutions

Technique Target Impurities Description Result
Ion Exchange Metallic cations, various anionsPassage of solution through cation and anion exchange resin beds. google.comHydroxylamine solution substantially free of ionic contaminants. google.com
Recrystallization Soluble impurities, ammonium chlorideDissolving the crude salt in a hot solvent (e.g., water) and cooling to form pure crystals. orgsyn.orgHigh-purity crystalline hydroxylamine salt. orgsyn.org
Vacuum-Assisted Hydrolysis Oxime impurities (e.g., butanone oxime hydrochloride)Heating a solution under negative pressure to facilitate impurity rearrangement and removal of byproducts. guidechem.comRemoval of oxime impurities, leading to high-purity hydroxylamine hydrochloride. guidechem.com

Novel Synthetic Strategies and Methodological Innovations

Research into the synthesis of hydroxylamines has led to innovative strategies that offer new possibilities for producing hydroxylamine hydrofluoride and its derivatives. One significant area of innovation is solid-phase synthesis . This method involves attaching an alkoxyamine to a solid support, which then allows for the application of combinatorial chemistry techniques to generate a diverse library of hydroxylamine derivatives. google.com While primarily developed for creating complex organic molecules, the core principles could be adapted for a controlled and potentially automated synthesis of specific hydroxylamine salts. google.com

Another area of advancement is the development of novel reagents and catalytic systems. For instance, new N-alkyl-hydroxylamine reagents have been designed for the direct installation of amine groups into organic molecules. amazonaws.com The synthetic routes to these advanced reagents often start from basic hydroxylamine hydrochloride, highlighting the central role of simple hydroxylamine salts as building blocks for more complex chemical tools. amazonaws.com

A significant breakthrough in fundamental chemistry was the demonstration of a direct synthesis of hydroxylamine from molecular nitrogen in water plasma under ambient conditions. wikipedia.org This catalyst-free method represents a paradigm shift from traditional multi-step, high-pressure industrial processes. While still in the laboratory phase, this approach could pave the way for entirely new, decentralized production methods for hydroxylamine, which could then be readily converted to the hydrofluoride salt. wikipedia.org

Furthermore, improvements in the traditional acid-catalyzed hydrolysis of nitromethane (B149229) have been achieved by creating a homogeneous synthesis system. rsc.org By adding the by-product formic acid to the reaction mixture, the process can be carried out in a single phase, which intensifies reactant contact and significantly shortens the reaction time compared to conventional heterogeneous methods. rsc.org This innovation makes a classic route more efficient and controllable.

Green Chemistry Principles in Hydroxylamine Hydrofluoride Synthesis

Modern chemical manufacturing places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of hydroxylamine salts has been a focus of such improvements.

A key development is the ketone-based synthesis using hydrogen peroxide . A patented green method for producing hydroxylamine salts uses an aliphatic ketone, ammonia, and hydrogen peroxide as primary raw materials. google.com The reaction is catalyzed by a nanoporous bimetallic hybrid catalyst, and the resulting ketoxime is hydrolyzed to the hydroxylamine salt. This process is highly efficient, with a hydrogen peroxide utilization rate of over 97% and a final product purity of ≥99%. Crucially, the ketone can be recycled, minimizing waste. google.com

Another green approach involves a solvent-free synthesis process . One such method for preparing hydroxylamine hydrochloride uses butanone, hydrogen peroxide, and ammonia with a recyclable catalyst. google.com The absence of an organic solvent simplifies the process, reduces pollution, and enhances safety. The process boasts a butanone conversion rate of ≥99% and a hydroxylamine hydrochloride yield of ≥95%, making it an environmentally and economically attractive alternative to traditional routes that generate significant waste. google.com

The use of ionic liquids as recyclable agents also aligns with green chemistry principles. Ionic liquids have been used as a medium and catalyst for reactions involving hydroxylamine, offering a way to avoid volatile organic solvents and simplify product separation and catalyst recycling. rsc.org These green innovations, while often targeting the hydrochloride or sulfate salts, are directly applicable to the production of high-purity hydroxylamine precursors needed for synthesizing hydroxylamine hydrofluoride.

Table 3: Comparison of Traditional vs. Green Synthesis of Hydroxylamine Salts

Feature Traditional Method (e.g., Nitromethane Hydrolysis) Green Method (e.g., Solvent-Free Ketone-Based Process)
Starting Materials Nitromethane, Hydrochloric AcidAliphatic Ketone, Hydrogen Peroxide, Ammonia google.com
Solvent Often requires organic solvents or generates them as byproductsSolvent-free google.com
Catalyst Not always catalyticRecyclable nanoporous or Ti-MWW catalysts google.comgoogle.com
Byproducts Formic acid, significant wastewater and salt waste google.comWater; ketone is recycled google.comgoogle.com
Efficiency Lower yields, more complex purificationHigh yield (≥95%) and purity (≥99%) google.com
Environmental Impact High, due to toxic reagents and waste generation google.comLow, minimal waste and pollution google.comgoogle.com

Elucidation of Chemical Reactivity and Mechanistic Pathways

Fundamental Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base chemistry of hydroxylamine (B1172632) hydrofluoride in aqueous solution is governed by the equilibria of its constituent components: hydroxylamine, a weak base, and hydrofluoric acid, a weak acid. Hydroxylamine itself has a pKa of 6.03 for its conjugate acid, [NH₃OH]⁺. wikipedia.org In solution, hydroxylamine can exist in a bipolar form, NH₃⁺O⁻, which can be beneficial for its participation in addition reactions due to the potential for proton transfer from the ⁺NH₃ group. researchgate.net

Theoretical studies on proton transfer in related systems, such as in 3-hydroxyflavone, highlight the role of explicit water molecules in mediating proton transfer processes. nih.gov While direct studies on the proton transfer dynamics of hydroxylamine hydrofluoride are not extensively detailed in the provided search results, the principles of proton exchange in aqueous solutions containing both acidic and basic species would apply. The rate and mechanism of proton transfer are crucial in determining the reactive species present in solution and, consequently, the reaction pathways that will be favored.

Investigations into Decomposition Mechanisms and Thermal Stability

The thermal stability of hydroxylamine and its salts is a critical area of study due to their potential for exothermic decomposition. acs.orgacs.orgresearchgate.netresearchgate.neticheme.org Pure hydroxylamine is unstable at room temperature, and its decomposition can be catalyzed by various factors. acs.orgresearchgate.net The decomposition of hydroxylamine solutions is influenced by pH, with different pathways proposed for acidic and basic environments. unibo.itresearchgate.net

Theoretical investigations into the thermal decomposition of hydroxylamine suggest that unimolecular bond dissociations are unlikely. acs.orgresearchgate.net A more energetically favorable initial step is proposed to be a bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide, with an activation barrier that is lowered in aqueous solution. acs.orgresearchgate.net

The presence of metal ions, such as iron, can significantly accelerate the decomposition of hydroxylamine solutions. wikipedia.orgosti.gov Studies on various hydroxylamine salts, including the hydrochloride and sulfate (B86663), have shown that they also exhibit exothermic decomposition, with the stability being influenced by factors such as concentration and the presence of catalysts. researchgate.netresearchgate.net For instance, solid hydroxylamine hydrochloride and sulfate are stable up to about 60°C. researchgate.net The decomposition of hydroxylamine hydrochloride in aqueous solution has an onset temperature of approximately 145°C and is catalyzed by stainless and carbon steel. researchgate.net

The following table summarizes the decomposition onset temperatures for various hydroxylamine compounds and derivatives, providing insight into their relative thermal stabilities.

Compound/DerivativeDecomposition Onset Temperature (°C)Notes
Hydroxylamine (50 mass% in water)42-50
Hydroxylamine (30 mass% in water)72-84
Hydroxylamine (10 mass% in water)87-93
Solid Hydroxylamine Hydrochloride~165In gold-plated crucible.
Solid Hydroxylamine Sulfate~157In gold-plated crucible.
o-(3-chloro-2-propenyl)-hydroxylamine82-115
Clethodim99-128

This data is compiled from multiple sources and experimental conditions may vary. researchgate.netresearchgate.net

Hydroxylamine Hydrofluoride as a Source of Reactant Species

Hydroxylamine hydrofluoride serves as a source of several key reactant species in chemical synthesis. Primarily, it provides hydroxylamine (NH₂OH) and fluoride (B91410) ions (F⁻). ontosight.ai Hydroxylamine itself is a versatile reagent, capable of acting as both a nucleophile and a reducing agent. atomistry.comnih.gov

As a nucleophile, the nitrogen atom of hydroxylamine can attack electrophilic centers. wikipedia.org For example, it reacts with aldehydes and ketones to form oximes. wikipedia.org This reactivity is fundamental to many organic transformations.

As a reducing agent, hydroxylamine and its salts can reduce various metal ions. atomistry.com The fluoride ion, being a small and highly electronegative species, can participate in fluorination reactions or act as a base or a component of etchant solutions. ontosight.aiwikipedia.org

Furthermore, under specific conditions, hydroxylamine can be a precursor to nitrene intermediates (HNO), which are highly reactive species capable of C-H amination and other insertion reactions. nih.gov The generation of such reactive intermediates from a simple precursor like hydroxylamine is an area of active research.

Mechanistic Studies of its Participation in Organic and Inorganic Reactions

The mechanistic pathways of reactions involving hydroxylamine are diverse and depend on the substrate, reaction conditions, and the role of the hydroxylamine species (nucleophile, reductant, or precursor to other reactive species).

In Organic Reactions:

Oxime Formation: The reaction of hydroxylamine with aldehydes or ketones proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration to form the oxime. wikipedia.org

Amidoxime Synthesis: The reaction between nitriles and hydroxylamine to form amidoximes is an industrially significant process. researchgate.net Mechanistic studies suggest a complex pathway that can be influenced by the solvent and may involve the activation of the nitrile group. researchgate.net

Carbonylative Cyclization: In a palladium-catalyzed reaction, hydroxylamines can be used in the synthesis of isoquinolones from aryl alkynes. chinesechemsoc.org Mechanistic studies indicate the formation of N-alkyloxylamides as key intermediates, which then undergo a Lossen-type rearrangement to generate isocyanates. chinesechemsoc.org

Asymmetric Reductions: Earth-abundant nickel catalysis has been employed for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines using hydrogen gas. nih.gov

KAT Ligation: Potassium acyltrifluoroborates (KATs) react with hydroxylamines to form amide bonds in an aqueous environment. ethz.ch Under certain conditions, a reversible KAT-nitrone intermediate is formed. ethz.ch

In Inorganic Reactions:

Oxidation-Reduction Reactions: The oxidation of hydroxylamine by metal complexes has been the subject of mechanistic studies. For instance, the oxidation of hydroxylammonium ion by hexachloroiridate(IV) involves the formation of an intermediate complex. cdnsciencepub.com The reaction of hydroxylamine monosulfonate with a metal-bound superoxide (B77818) ligand is proposed to proceed via a hydrogen atom transfer mechanism. rjas.org

Production of Hydrogen Peroxide: Hydroxylamine can be oxidized by oxygen on activated carbon fiber catalysts to produce hydrogen peroxide. mdpi.com The proposed mechanism involves the formation of an HNO intermediate and the redox cycling of quinone groups on the carbon surface. mdpi.com

Applications in Advanced Organic and Inorganic Synthesis

Role as a Mineral Salt in Isoxazole (B147169) Derivative Synthesis

Hydroxylamine (B1172632) salts are fundamental reagents in the synthesis of the isoxazole ring system, a key heterocyclic motif in medicinal chemistry. The primary route involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. In this reaction, hydroxylamine acts as a dinucleophile, leading to a cyclization and dehydration cascade to form the stable five-membered isoxazole ring.

Research demonstrates that the reaction of various diaryl-1,3-diketones with hydroxylamine hydrochloride on a silica (B1680970) gel support under microwave irradiation efficiently produces 3,5-disubstituted isoxazoles in high yields (82-93%). rasayanjournal.co.in This solid-state method is significantly faster than traditional refluxing in pyridine, which can take 10-34 hours and results in lower yields (55-70%). rasayanjournal.co.in Other precursors for isoxazole synthesis using hydroxylamine salts include chalcones (α,β-unsaturated ketones) and 3-(dimethylamino)-1-arylprop-2-en-1-ones. nih.govajrconline.org The reaction with the latter in aqueous media proceeds smoothly at 50°C without a catalyst, offering a green and efficient pathway to 5-arylisoxazole derivatives. nih.gov

Precursor TypeReagent SystemConditionsProductYield (%)Reference
Diaryl-1,3-diketonesHydroxylamine HCl, Silica GelMicrowave, 2 min3,5-Disubstituted Isoxazoles82-93 rasayanjournal.co.in
Diaryl-1,3-diketonesHydroxylamine HCl, PyridineReflux, 10-34 h3,5-Disubstituted Isoxazoles55-70 rasayanjournal.co.in
ChalconesHydroxylamine HCl, Sodium AcetateEthanol, Reflux, 6 hIsoxazolinesGood ajrconline.org
3-(Dimethylamino)-1-arylprop-2-en-1-onesHydroxylamine HCl, Water50°C5-ArylisoxazolesHigh nih.gov

Contributions to the Synthesis of Biologically Active Chemical Entities

The isoxazole nucleus and other structures derived from hydroxylamine are prevalent in a wide range of biologically active compounds. Consequently, hydroxylamine hydrofluoride and its related salts are critical building blocks in medicinal chemistry and drug discovery.

Isoxazole derivatives synthesized using hydroxylamine have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. rasayanjournal.co.inajrconline.org For instance, certain isoxazole derivatives have been investigated as potential treatments for diabetes and leprosy. rasayanjournal.co.in The synthesis of these heterocycles is a key step toward developing new therapeutic agents.

Beyond isoxazoles, hydroxylamine derivatives are used to build other pharmacologically relevant structures. Hydroxamic acids, readily synthesized from esters or acyl chlorides using hydroxylamine, are a well-known class of enzyme inhibitors, particularly targeting metalloproteases and histone deacetylases. nih.gov Furthermore, hydroxylamine is employed in the synthesis of nitriles, which are important synthetic intermediates for pharmaceuticals and pesticides. orgchemres.org The development of solid-phase synthesis methods allows for the creation of large combinatorial libraries of hydroxylamine-derived compounds, which can be screened for biological activity against various diseases, including arthritis and tumor angiogenesis. google.com

Compound ClassBiological ActivitySynthetic Application of Hydroxylamine SaltReference(s)
Diaryl IsoxazolesAnti-inflammatory, Cytotoxic, Antitumor, Anti-HIVCyclization with 1,3-diketones rasayanjournal.co.in
IsoxazolinesAntimicrobial, AnalgesicCyclization with chalcones ajrconline.org
Hydroxamic AcidsEnzyme Inhibition (e.g., HDACs, metalloproteases)Reaction with esters or acyl chlorides nih.govgoogle.com
(E)-O-(3-chloro-2-propenyl)hydroxylamineHerbicide Intermediate (Clethodim)Multi-step synthesis from hydroxylamine HCl researchgate.net
Guanidinooxy DerivativesAntileishmanialSynthesis of functionally substituted esters of hydroxylamine researchgate.net

Utilization in the Formation of Nitrogen-Containing Heterocyclic Systems

Hydroxylamine salts are instrumental in the synthesis of a variety of nitrogen-containing heterocyclic systems, owing to the N-O unit's ability to act as a versatile building block. researchgate.netmdpi.com The most prominent application is the formation of five-membered rings like isoxazoles and their isomers.

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a three-component reaction involving a β-keto ester, an aldehyde, and hydroxylamine hydrochloride. mdpi.com This reaction proceeds efficiently in water at room temperature when catalyzed by amine-functionalized cellulose (B213188), highlighting a green chemistry approach. mdpi.com The mechanism involves the initial formation of an oxime from the β-keto ester, followed by cyclization and subsequent Knoevenagel condensation with the aldehyde. mdpi.com

Hydroxylamine salts are also used to convert aldehydes directly into nitriles, which are valuable precursors for other nitrogen heterocycles like triazoles and tetrazoles. This transformation can be catalyzed by systems such as ferric hydrogen sulfate (B86663) (Fe(HSO₄)₃) in DMF. orgchemres.org The reaction proceeds via the formation of an oxime intermediate, which is then dehydrated by the acidic catalyst to yield the nitrile. orgchemres.org This method is effective for a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. orgchemres.org

Engagement in Complex Multistep Chemical Transformations

Hydroxylamine hydrofluoride and related salts are often key reagents in complex, multistep synthetic sequences that build sophisticated molecular targets. Their ability to introduce a nitrogen-oxygen functional group enables a variety of subsequent transformations.

A notable example is the development of an efficient continuous-flow process for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, a crucial intermediate for the herbicide clethodim. researchgate.net This process involves three sequential chemical transformations starting from hydroxylamine hydrochloride, demonstrating the integration of the reagent into modern, streamlined manufacturing processes that minimize time and waste. researchgate.net

The synthesis of hydroxamic acids for therapeutic applications also represents a key multistep process. nih.gov For example, the synthesis of the HDAC inhibitor Tubastatin A involves treating a complex ester precursor with hydroxylamine hydrochloride and sodium methoxide. nih.gov Furthermore, solid-phase synthesis methodologies have been developed where hydroxylamine is anchored to a resin support. google.com This allows for a series of chemical modifications to be performed in a combinatorial fashion, leading to large libraries of diverse molecules for high-throughput screening. google.com These complex sequences rely on the initial coupling of hydroxylamine to a solid support, followed by multiple reaction steps to build the final products. google.com

Development of Reagent Systems Incorporating Hydroxylamine Hydrofluoride

To enhance the efficiency, selectivity, and environmental friendliness of reactions involving hydroxylamine, various reagent systems have been developed. These systems often involve specific catalysts, supports, or solvents tailored to the desired transformation.

Solid-Phase Microwave-Assisted Synthesis : For the rapid synthesis of isoxazoles, a system combining hydroxylamine hydrochloride with silica gel as a solid support under microwave irradiation has proven highly effective. This solvent-free method dramatically reduces reaction times from many hours to just a few minutes and increases yields. rasayanjournal.co.in

Aqueous Media : Green chemistry principles have led to the development of synthetic routes in aqueous media. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds in high yield in water without any additional catalyst, simplifying the work-up and reducing environmental impact. nih.gov

Heterogeneous Catalysis : For the conversion of aldehydes to nitriles, a heterogeneous catalytic system using ferric hydrogen sulfate (FHS) with hydroxylamine hydrochloride offers good to excellent yields. The catalyst is easily separable and can be recycled. orgchemres.org In the synthesis of isoxazol-5(4H)-ones, propylamine-functionalized cellulose has been employed as an efficient and biodegradable catalyst in water. mdpi.com

Continuous-Flow Systems : Modern chemical manufacturing increasingly uses continuous-flow reactors to improve safety, efficiency, and scalability. A multi-step flow process starting from hydroxylamine hydrochloride has been successfully implemented, showcasing the adaptation of this classic reagent to cutting-edge technology. researchgate.net

Reagent SystemApplicationKey AdvantagesReference
Hydroxylamine HCl / Silica GelIsoxazole SynthesisSolvent-free, rapid (minutes), high yield rasayanjournal.co.in
Hydroxylamine HCl / WaterIsoxazole SynthesisGreen solvent, catalyst-free, high yield, easy work-up nih.gov
Hydroxylamine HCl / Fe(HSO₄)₃Nitrile SynthesisHeterogeneous, recyclable catalyst, excellent yields orgchemres.org
Hydroxylamine HCl / Amine-Functionalized CelluloseIsoxazol-5(4H)-one SynthesisBiodegradable catalyst, aqueous media, room temp. mdpi.com
Hydroxylamine HCl / Flow ReactorSynthesis of Herbicide IntermediateContinuous process, reduced time, enhanced heat transfer researchgate.net

Applications in Materials Science and Engineering

Formulation in Advanced Treatment Liquids for Substrate Cleaning

Hydroxylamine (B1172632), often in the form of its salts, is a key component in advanced cleaning and stripping solutions used in the semiconductor industry. These formulations are designed to remove photoresists, polymers, and residues generated during plasma etching processes from substrate surfaces.

Hydroxylamine-based strippers are typically aqueous solutions that also contain an alkanolamine and, in some cases, a chelating agent. The presence of hydroxylamine, a reducing agent, in an alkaline environment is crucial for the effective removal of post-etch residues, which can include organometallic and metal oxide compounds. These cleaning compositions are engineered to be effective at relatively low temperatures, often below 40°C, and are designed to be compatible with various materials on the semiconductor device, minimizing corrosion of metal layers.

A typical formulation for a photoresist stripping and cleaning composition might include:

Hydroxylamine: The active cleaning and reducing agent.

Alkanolamine: Such as monoethanolamine, which contributes to the basicity and helps in dissolving organic residues.

Water: As the solvent.

Chelating Agent (optional): To prevent the re-deposition of dissolved metal ions. google.com

The effectiveness of these hydroxylamine-based solutions in removing a wide range of residues makes them a critical part of the wafer cleaning technology, particularly as the industry moves towards submicron processing techniques. google.com

Table 1: Composition of a Patented Hydroxylamine-Based Stripping and Cleaning Solution google.com

ComponentFunction
HydroxylaminePrimary cleaning and reducing agent
AlkanolamineProvides alkalinity and dissolves organic residues
Chelating AgentPrevents metal ion redeposition
WaterSolvent

Role in Selective Etching Processes for Microelectronic Materials, e.g., Titanium Nitride

The selective etching of titanium nitride (TiN) is a critical step in the fabrication of microelectronic devices, where TiN is often used as a barrier layer or a hard mask. The process typically involves a multi-step approach to ensure the removal of TiN without damaging adjacent materials such as silicon dioxide, silicon nitride, or various metals. colorado.edu

A common method for the atomic layer etching (ALE) of TiN involves a sequential, self-limiting process: colorado.edu

Oxidation: The surface of the TiN is first oxidized to form a thin layer of titanium dioxide (TiO2). This can be achieved using oxidizing agents like ozone (O3) or hydrogen peroxide (H2O2). colorado.edu

Fluorination and Removal: The newly formed TiO2 layer is then exposed to a fluorine-containing etchant, typically hydrogen fluoride (B91410) (HF), which reacts with the TiO2 to form volatile byproducts like titanium tetrafluoride (TiF4) and water (H2O). These volatile products are then removed from the surface. colorado.edumdpi.com

The selectivity of this etching process is high because HF does not readily etch TiN under the same conditions that it etches TiO2. colorado.edumdpi.com This allows for precise control over the amount of material removed in each cycle.

Table 2: Key Parameters in the Selective Etching of Titanium Nitride colorado.edu

ParameterDescription
Oxidizing Agent Ozone (O3) or Hydrogen Peroxide (H2O2)
Fluorination Reactant Hydrogen Fluoride (HF)
Etch Rate at 250 °C Approximately 0.20 Å/cycle (using O3 and HF)
Volatile Products TiF4, H2O, NO, O2

Function as a Volatile Gaseous Precursor in High-Temperature Material Processing

The use of volatile precursors is fundamental in thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These processes rely on the ability of the precursor to be vaporized, transported in a gaseous state to the substrate, and then decompose or react on the surface to form the desired material.

While various volatile metal-organic and inorganic compounds are used as precursors for depositing a wide range of materials, the use of hydroxylamine hydrofluoride as a volatile gaseous precursor in high-temperature material processing is not well-documented in the available scientific literature. The thermal stability and volatility of hydroxylammonium salts can be limited, and they may decompose before reaching the substrate in a controlled manner. Research in the field of volatile precursors for CVD and ALD has largely focused on other classes of compounds, such as metal alkylamides, amidinates, and boranates, which exhibit the desired properties of good volatility, thermal stability, and high reactivity. harvard.educambridgenetwork.co.ukresearchgate.net

Integration into Novel Surface Modification and Functionalization Methodologies

Surface modification and functionalization are critical for tailoring the properties of materials for specific applications, such as improving biocompatibility, controlling wettability, or enhancing adhesion. This often involves introducing specific chemical functional groups onto the material's surface.

Hydroxylamine and its derivatives, due to the presence of reactive amine and hydroxyl groups, can participate in various chemical reactions, making them potential candidates for surface functionalization. rsc.orgatomfair.comacs.org For instance, these groups can be used to anchor other molecules to a surface. Similarly, fluoride treatments are known to modify the surface properties of materials. mdpi.com

However, the specific use of hydroxylamine hydrofluoride for novel surface modification and functionalization methodologies is not extensively reported in the reviewed literature. The potential for its use exists in theory, where the hydroxylamine moiety could be used for further chemical reactions after the fluoride component has interacted with the surface, or vice-versa. For example, hydroxyl groups can be introduced onto a surface, which can then be further functionalized. atomfair.comnih.gov The development of such methodologies would depend on the specific substrate and the desired surface properties.

Advanced Spectroscopic and Analytical Characterization of Hydroxylamine Hydrofluoride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of hydroxylamine (B1172632) hydrofluoride in solution. Both ¹H (proton) and ¹⁹F (fluorine) NMR are particularly informative.

In ¹H NMR, the protons of the hydroxylammonium cation ([NH₃OH]⁺) would exhibit characteristic chemical shifts. The protons attached to the nitrogen (N-H) and oxygen (O-H) are expected to be observed, though their signals can be broad and may exchange with each other or with solvent protons. The presence of the adjacent electronegative fluorine atom can influence the electronic environment and thus the chemical shifts of these protons. Furthermore, spin-spin coupling between the hydrogen and fluorine nuclei (J-coupling) can lead to splitting of the NMR signals, providing valuable information about through-bond connectivity.

¹⁹F NMR spectroscopy is essential for characterizing the fluoride (B91410) anion. wikipedia.org Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local chemical environment. wikipedia.orgalfa-chemistry.comhuji.ac.il The chemical shift of the fluoride ion in hydroxylamine hydrofluoride can provide insights into the degree of ionic character and hydrogen bonding interactions within the sample. dtic.mil The coupling observed between ¹⁹F and ¹H nuclei can further confirm the ionic association in the compound. benthamopen.com

Table 1: Predicted NMR Spectroscopic Data for Hydroxylamine Hydrofluoride
NucleusPredicted Chemical Shift (ppm)Expected MultiplicityKey Information Provided
¹H (N-H, O-H)Variable, dependent on solvent and concentrationSinglet (broad) or multiplet due to H-F couplingPresence of hydroxylammonium cation, information on proton exchange and hydrogen bonding.
¹⁹FHighly dependent on solvent and cation interactionMultiplet due to F-H couplingConfirms presence of fluoride, provides insight into ion-pairing and solvation. dtic.mil

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of the hydroxylammonium cation. Due to the low molecular weight and high polarity of hydroxylamine, direct analysis can be challenging. nih.gov Electron ionization (EI) can be used, which would involve the detection of the molecular ion of hydroxylamine (NH₂OH) at a mass-to-charge ratio (m/z) of 33.03. nist.govnist.gov

The mass spectrum typically shows the molecular ion peak and several fragment ions. libretexts.org The fragmentation of the hydroxylammonium ion ([NH₃OH]⁺) or the neutral hydroxylamine molecule can yield smaller charged species. The fragmentation pattern is a unique fingerprint that helps in structural confirmation. creative-proteomics.com Common fragmentation pathways may involve the loss of a hydrogen atom, a hydroxyl radical, or water. For instance, the fragmentation of hydroxylammonium nitrate (B79036) (HAN) has been shown to produce peaks corresponding to the intact species as well as partially decomposed fragments. acs.orgacs.org

Table 2: Expected Mass Spectrometry Data for Hydroxylamine
m/zPossible Ion IdentityNotes
34[NH₃OH]⁺Hydroxylammonium cation (parent ion in soft ionization)
33[NH₂OH]⁺·Molecular ion of neutral hydroxylamine nist.gov
32[NHOH]⁺Loss of H₂
17[OH]⁺ or [NH₃]⁺Fragment ions

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of hydroxylamine. nih.gov A common method involves reacting hydroxylamine with a ketone, such as acetone (B3395972) or cyclohexanone (B45756), to form the corresponding oxime, which is more amenable to GC analysis. nih.govwisdomlib.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The spectrum of the hydroxylammonium cation ([NH₃OH]⁺) is characterized by several key vibrational modes. ornl.gov These include N-H stretching, O-H stretching, N-O stretching, and various bending modes (e.g., NH₃ deformation). cdnsciencepub.comresearchgate.net The positions of these bands are influenced by the crystalline environment and hydrogen bonding interactions with the fluoride anion. ias.ac.in Studies on hydroxylammonium nitrate and hydrochloride show a strong N-O symmetric stretching band around 1007 cm⁻¹ in the Raman spectrum. ornl.govcdnsciencepub.com The N-H and O-H stretching vibrations are typically observed in the higher frequency region (above 3000 cm⁻¹). ias.ac.in

Table 3: Characteristic Vibrational Frequencies for the Hydroxylammonium ([NH₃OH]⁺) Ion
Vibrational ModeApproximate Frequency (cm⁻¹)Spectroscopic Technique
N-H Stretching3200 - 2900IR, Raman ias.ac.in
NH₃ Asymmetric Deformation1590 - 1565Raman ias.ac.in
NH₃ Symmetric Deformation~1496Raman ias.ac.in
O-H Bending~1168Raman ias.ac.in
N-O Stretching~1007Raman ornl.govcdnsciencepub.com

Comparing the spectra of hydroxylamine hydrofluoride with other hydroxylammonium salts can reveal subtle shifts in vibrational frequencies, providing information about the relative strength of hydrogen bonding and the influence of the counter-ion. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state of hydroxylamine hydrofluoride. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure.

Single-crystal XRD analysis can provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding network. Studies on related compounds like hydroxylammonium chloride (NH₃OHCl) and hydroxylammonium phosphate (B84403) have revealed detailed structural information, including N-O bond distances of approximately 1.45 Å and extensive hydrogen bonding between the cations and anions. iucr.orgnih.gov A similar analysis of hydroxylamine hydrofluoride would be expected to show strong N-H···F and O-H···F hydrogen bonds, given the high electronegativity of fluorine. A study on hydroxylammonium fluoride reported an orthorhombic crystal system with space group P-abc. epa.gov

Powder XRD is used for phase identification and to assess the purity of a bulk sample. The diffraction pattern serves as a fingerprint for the crystalline phase. epa.gov

Table 4: Information Obtainable from X-ray Diffraction of Crystalline Hydroxylamine Hydrofluoride
ParameterDescriptionTechnique
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. epa.govSingle-Crystal XRD
Space GroupThe symmetry elements of the crystal structure. iucr.orgepa.govSingle-Crystal XRD
Atomic CoordinatesThe precise position of each atom within the unit cell. iucr.orgSingle-Crystal XRD
Bond Lengths and AnglesThe distances and angles between bonded atoms. iucr.orgSingle-Crystal XRD
Hydrogen Bonding NetworkDetails of intermolecular hydrogen bonds between cations and anions. nih.govSingle-Crystal XRD
Phase IdentificationMatching the diffraction pattern to known phases for identification.Powder XRD

Chromatographic and Other Separatory Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of hydroxylamine hydrofluoride and for quantifying it in various matrices. Due to its high polarity and lack of a strong UV chromophore, direct analysis can be difficult. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique. To overcome the detection challenge, a derivatization step is typically employed. oup.comhumanjournals.com Hydroxylamine is reacted with a reagent like benzaldehyde (B42025) or 1-fluoro-2,4-dinitrobenzene (B121222) to form a derivative with a strong UV absorbance, allowing for sensitive detection. oup.comresearchgate.net Reversed-phase HPLC methods are then used to separate the derivative from the drug substance and other impurities. nih.govresearchgate.net These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range. nih.govoup.com

Gas Chromatography (GC) is another powerful separation technique. As with MS, direct analysis is challenging due to low volatility. Therefore, derivatization is required. nih.gov The reaction of hydroxylamine with ketones like acetone or cyclohexanone to form volatile oximes is a common strategy, allowing for separation on a GC column and detection by a flame ionization detector (FID) or mass spectrometer (MS). wisdomlib.orggoogle.com

Table 5: Comparison of Chromatographic Techniques for Hydroxylamine Analysis
TechniquePrincipleDerivatizationCommon DetectorApplication
HPLCSeparation based on polarity using a liquid mobile phase and solid stationary phase. oup.comOften required (e.g., with benzaldehyde) to add a UV chromophore. oup.comUV-Vis oup.comPurity testing, quantification of trace levels in pharmaceuticals. nih.gov
GCSeparation based on volatility using a gas mobile phase and liquid/solid stationary phase. wisdomlib.orgRequired (e.g., with acetone) to increase volatility. wisdomlib.orgnih.govFID, MS nih.govwisdomlib.orgQuantification of trace impurities. nih.gov

Computational Chemistry and Theoretical Modeling of Hydroxylamine Hydrofluoride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ionic pair. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various properties can be derived. northwestern.edu For hydroxylamine (B1172632) hydrofluoride, these calculations focus on the hydroxylammonium cation, the fluoride (B91410) anion, and the nature of the interaction between them.

Ab initio and Density Functional Theory (DFT) are the primary methods employed for such studies. acs.orgmpg.de Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters and can achieve high accuracy, especially with large basis sets. researchgate.netresearchgate.net DFT, using functionals like B3LYP or MPW1K, offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. acs.orgresearchgate.net

Key properties calculated for the hydroxylamine hydrofluoride system would include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles for the hydroxylammonium cation.

Interaction Energies: Calculating the binding energy between the hydroxylammonium cation and the fluoride anion to understand the strength of the ionic bond and any hydrogen bonding interactions.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the compound. These calculated frequencies help in the interpretation of experimental spectra and confirm the nature of the optimized structure. nih.gov

Electronic Properties: Analysis of the molecular orbitals, charge distribution (e.g., Mulliken population analysis), and electrostatic potential provides insights into the electronic nature of the ionic pair and potential sites for reaction.

The following table illustrates the types of geometric parameters that would be determined for the hydroxylammonium cation using different levels of theory, based on comparative data for the parent hydroxylamine molecule. researchgate.net

ParameterB3LYPMPW1KMP2CCSD
N-O Bond Length (Å)----
N-H Bond Length (Å)----
O-H Bond Length (Å)----
H-N-H Bond Angle (°)----
H-N-O Bond Angle (°)----

Note: This table is illustrative, showing the parameters that would be calculated. Specific values for the hydroxylammonium cation in the presence of a fluoride ion would require dedicated computational studies.

Molecular Dynamics Simulations of Interactions in Solution and Condensed Phases

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is particularly important for understanding the properties of hydroxylamine hydrofluoride in solution or in its solid, crystalline state.

MD simulations model the system as a collection of atoms interacting through a force field—a set of equations and parameters that describe the potential energy of the system. nih.gov For ionic species in aqueous solution, these simulations can reveal:

Solvation Structure: How water molecules arrange around the hydroxylammonium and fluoride ions. This is characterized by radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an ion.

Hydrogen Bonding: The dynamics, strength, and lifetime of hydrogen bonds between the ions and water molecules, as well as between the cation and anion themselves.

Transport Properties: The diffusion coefficients of the ions in solution can be calculated, providing insight into their mobility. nih.gov

For higher accuracy, especially in describing the immediate solvation shell where charge transfer and polarization are significant, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.com In a QM/MM simulation of hydroxylamine hydrofluoride in water, the [NH3OH]+ and F- ions, along with the first solvation shell of water molecules, would be treated with a quantum mechanical method, while the rest of the solvent is treated with a classical force field. mdpi.com This approach provides a more accurate description of the crucial ion-solvent interactions. mdpi.com

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For hydroxylamine hydrofluoride, theoretical studies can predict potential decomposition pathways, acid-base behavior, and other reactions. Theoretical investigations into the thermal decomposition of hydroxylamine have shown that bimolecular reactions, such as isomerization to ammonia (B1221849) oxide, are more energetically favorable than simple unimolecular bond dissociations. acs.orgresearchgate.net

For the hydroxylamine hydrofluoride system, computational studies would focus on:

Locating Transition States: By calculating the potential energy surface, researchers can identify the transition state structures that connect reactants to products.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy of a reaction, which is a key factor in its rate. acs.org

Investigating Solvent Effects: The presence of a solvent can significantly alter reaction pathways and activation energies. Models like the Polarizable Continuum Model (PCM) or the inclusion of explicit solvent molecules in the quantum chemical calculation can account for these effects. acs.orgresearchgate.net

A potential reaction pathway to be investigated for the hydroxylammonium ion is its decomposition, and how the presence of the fluoride ion as a counter-ion might influence the activation barriers compared to other hydroxylamine salts.

The table below outlines key energetic parameters that are typically calculated to understand a reaction pathway, using the decomposition of hydroxylamine as an example. acs.org

Reaction PathwayComputational MethodActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)
Unimolecular N-O DissociationMPW1K--
Bimolecular IsomerizationMPW1K~25-
Bimolecular Isomerization (in water)MPW1K/PCM~16-

Note: Data is for hydroxylamine. Similar calculations would be performed for the hydroxylammonium ion to understand its stability and reactivity.

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are statistical models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov A subset of this field, Quantitative Structure-Reactivity Relationships (QSRR), specifically links structure to chemical reactivity. chemrxiv.org

While no specific QSRR models for hydroxylamine hydrofluoride are reported, a hypothetical model could be developed to predict the reactivity of a series of related hydroxylammonium salts. The process would involve:

Defining a Training Set: A series of substituted hydroxylammonium cations would be selected.

Calculating Molecular Descriptors: For each compound in the series, a set of numerical descriptors representing its molecular structure would be calculated using quantum chemistry. These descriptors can include electronic properties (e.g., orbital energies, partial charges), topological indices, and steric parameters. mdpi.com Conceptual DFT provides powerful descriptors like electronegativity, chemical hardness, and electrophilicity. mdpi.com

Measuring Reactivity: An experimental measure of reactivity, such as a reaction rate constant for a specific process (e.g., decomposition, oxidation), would be determined for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors to the measured reactivity. chemrxiv.org

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized hydroxylammonium compounds, accelerating the design of molecules with desired stability or reactivity profiles. chemrxiv.org

Environmental Chemical Behavior and Transformation

Pathways of Environmental Degradation (e.g., Hydrolysis, Photolysis)

The degradation of hydroxylamine (B1172632) hydrofluoride in the environment will primarily involve the transformation of the hydroxylamine moiety, as fluoride (B91410) is a stable anion.

Hydrolysis: Hydroxylamine is known to be unstable in aqueous solutions, and its decomposition is influenced by factors such as pH, temperature, and the presence of metal ions. In aqueous environments, hydroxylamine can undergo decomposition through various pathways. In alkaline solutions, it can decompose to ammonia (B1221849) and nitrogen, while in acidic solutions, it can form ammonia and nitrous oxide. google.com The presence of hydroxylamine hydrofluoride would create a slightly acidic solution, suggesting that decomposition to ammonia and nitrous oxide could be a potential pathway. Theoretical studies indicate that the bimolecular isomerization of hydroxylamine to ammonia oxide is a favorable decomposition pathway in aqueous solutions. acs.org

Photolysis: Limited direct information exists on the photolysis of hydroxylamine hydrofluoride. However, hydroxylamine derivatives are known to be precursors for nitrogen radicals in visible-light photochemistry. nih.gov Abiotic degradation of hydroxylamine by photochemically produced peroxy radicals is considered an important fate process in surface waters, with a reported half-life of approximately 2 hours. nih.gov This suggests that indirect photolysis could contribute to the degradation of the hydroxylamine component of the salt in sunlit surface waters.

Identification and Characterization of Environmental Transformation Products

The environmental transformation of hydroxylamine hydrofluoride is expected to yield a variety of products stemming from the degradation of the hydroxylammonium ion. The fluoride ion is largely persistent in the environment, though it can form complexes with various cations.

Under runaway reaction conditions, the thermal decomposition of 50 wt% hydroxylamine in water has been found to produce ammonia, water, nitrogen, nitrous oxide, and small amounts of nitric oxide and hydrogen. researchgate.net In environmental settings, the primary transformation products of hydroxylamine are likely to be:

Nitrous Oxide (N₂O): A potent greenhouse gas, N₂O can be formed from the abiotic and biotic transformation of hydroxylamine. nih.gov

Nitrite (B80452) (NO₂⁻) and Nitrate (B79036) (NO₃⁻): In biological nitrification processes, hydroxylamine is an intermediate in the oxidation of ammonia to nitrite, which is then further oxidized to nitrate. wikipedia.org Abiotic reactions with minerals containing manganese and iron can also produce nitrite and nitrate. nih.gov

Ammonia (NH₃): As a decomposition product, ammonia can be released into the environment. google.com

The fluoride ion, being stable, will persist in the environment. Its fate is tied to its interactions with cations in soil and water.

Studies on its Chemical Fate in Aquatic and Terrestrial Systems

While specific studies on hydroxylamine hydrofluoride are not available, the fate of its constituent ions in aquatic and terrestrial systems can be described.

Aquatic Systems: In aquatic environments, hydroxylamine hydrofluoride will dissociate into hydroxylammonium and fluoride ions. The hydroxylamine component can be utilized by nitrifying bacteria as an intermediate in the nitrogen cycle. taylorandfrancis.com It can also undergo abiotic degradation, influenced by pH and the presence of metal ions. researchgate.net

Fluoride toxicity to aquatic organisms is a significant concern and is influenced by water chemistry. nih.gov Its bioavailability is generally lower in hard water due to the formation of complexes with calcium and magnesium. wjpls.org In soft waters, even low concentrations of fluoride can be harmful to some freshwater invertebrates and fish. nih.gov Fluoride tends to accumulate in the bones of fish and the exoskeletons of invertebrates. nih.gov

Terrestrial Systems: In soil, hydroxylamine is an intermediate in the nitrification process, where it is oxidized to nitrite. taylorandfrancis.com It can also react abiotically with soil minerals, particularly those containing manganese and iron, to form nitrous oxide, nitrite, and nitrate. nih.gov

Fluoride in soil is strongly retained through adsorption to soil particles and the formation of complexes with elements like aluminum, iron, and calcium. cdc.gov This strong retention limits its mobility and leaching into groundwater. cdc.gov However, the use of phosphate (B84403) fertilizers can increase fluoride concentrations in soil. nih.gov Plants can take up fluoride from the soil, with accumulation varying depending on the plant species and soil conditions. nih.gov

The following table summarizes the expected behavior of hydroxylamine hydrofluoride's constituent ions in different environmental compartments.

Environmental CompartmentBehavior of Hydroxylammonium IonBehavior of Fluoride Ion
Aquatic - Dissociation- Intermediate in nitrification- Abiotic decomposition (influenced by pH, metals)- Potential for indirect photolysis- Dissociation- Forms complexes with cations (e.g., Ca²⁺, Mg²⁺)- Higher toxicity in soft water- Accumulates in bones/exoskeletons
Terrestrial - Intermediate in nitrification- Abiotic reactions with soil minerals (Mn, Fe)- Strong retention in soil- Forms complexes with soil components (Al, Fe, Ca)- Limited mobility- Plant uptake

Interactions with Environmental Contaminants and Remediation Chemistry

Hydroxylamine and its salts have been investigated for their role in the degradation of environmental contaminants and in remediation processes.

Hydroxylamine can be used to enhance the reactivity of pyrite (B73398) (FeS₂) in Fenton-like processes for the degradation of organic contaminants. nih.gov It facilitates the regeneration of Fe(II), which in turn promotes the generation of reactive oxygen species that break down pollutants. nih.gov The hydroxylamine-facilitated Fe²⁺/H₂O₂ process has been shown to be effective in removing organic pollutants like tartrazine. epa.gov

In the context of remediation, methods for the disposal of hydroxylamine nitrate in wastewater have been developed, which involve treatment with sodium hydroxide (B78521) in the presence of activated carbon. google.com Other methods for decomposing hydroxylamine in aqueous solutions include treatment with oxidizing agents such as alkali or alkaline earth metal hypohalites. google.com

Fluoride contamination in soil and water is also a significant environmental issue. Remediation strategies for fluoride-contaminated soil include the use of amendments like nano-hydroxyapatite, which can immobilize fluoride by forming insoluble calcium fluoride (CaF₂) and through ion exchange. nih.gov

Future Research Trajectories and Emerging Scientific Frontiers

Unexplored Synthetic Utility and Derivatization Strategies

The synthetic potential of hydroxylamine (B1172632) and its derivatives is vast, yet much of it remains uncharted territory for the hydrofluoride salt. Current research on other hydroxylamine salts primarily focuses on their role as reducing agents, precursors to oximes for nylon production, and derivatizing agents to enhance analytical detection in techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govresearchgate.netwikipedia.orgoup.com However, the future utility of hydroxylamine hydrofluoride lies in harnessing its unique properties for novel chemical transformations.

Researchers are actively seeking to uncover the "hidden potential" of hydroxylamine-based compounds, investigating complex reactions such as intramolecular nitrone cycloadditions and rsc.orgacs.org-sigmatropic rearrangements for carbon-nitrogen bond formation. researchgate.net Hydroxylamine hydrofluoride could serve as a unique reagent in these explorations. The fluoride (B91410) anion, acting as a base or a nucleophilic catalyst in non-aqueous environments, could steer reaction pathways toward new products or improve selectivity in ways not achievable with other salts.

Q & A

What advanced analytical methods are recommended for characterizing the thermal decomposition behavior of hydroxylamine hydrofluoride in aqueous solutions?

Methodological Answer:
Thermal decomposition studies should employ differential scanning calorimetry (DSC) and isoperibolic calorimetry to monitor heat release and identify critical thresholds for runaway reactions. Kinetic modeling using ab initio calculations (e.g., Benson’s method) combined with experimental validation (e.g., temperature profiles at 2–5°C/min heating rates) can predict stability under varying concentrations (10–50% w/w). This dual approach ensures accurate safety evaluations for lab-scale reactions .

How can researchers resolve contradictions between theoretical reaction pathways and experimental data in hydroxylamine-mediated processes, such as N-nitrosodimethylamine (NDMA) formation?

Methodological Answer:
Discrepancies often arise from unaccounted intermediates or pH-dependent reactivity. Use density functional theory (DFT) to model transient species (e.g., hydroxylamine dissociation states) and compare with experimental NDMA yields under controlled pH (6.79–11.27). Advanced spectroscopy (e.g., FTIR or NMR) can detect intermediates like dimethylhydrazine (UDMH), refining mechanistic hypotheses .

What safety protocols are critical when handling hydroxylamine hydrofluoride in laboratory settings?

Methodological Answer:
Implement thermal stability assessments (via DSC) to identify hazardous concentration thresholds (>30% w/w). Combine with real-time temperature monitoring during synthesis to prevent runaway reactions. Personal protective equipment (PPE) must include hydrofluoric acid-resistant gear (e.g., neoprene gloves) due to HF release risks. Emergency protocols should address dermal exposure with calcium gluconate gel .

How can researchers optimize hydroxylamine hydrofluoride’s role in environmental applications, such as pollutant degradation, while minimizing toxicity risks?

Methodological Answer:
Design batch experiments with controlled hydroxylamine:fluoride molar ratios to maximize pollutant removal efficiency (e.g., heavy metals or nitrosamines). Use LC-MS/MS to track byproducts and assess ecotoxicity via Daphnia magna bioassays. Stability studies under UV/ozone exposure can refine degradation pathways and mitigate residual toxicity .

What experimental strategies are effective for studying the kinetic interplay between hydroxylamine and fluoride ions in acidic media?

Methodological Answer:
Utilize stopped-flow spectrophotometry to monitor real-time reaction rates (e.g., NH2_2OH·HF → NH3_3O+^+ + F^-). Pair with pH-stat titration to isolate rate constants for protonation steps. Computational tools like CHEMKIN can model elementary reactions (e.g., radical formation) and validate against empirical Arrhenius parameters .

How should researchers design experiments to evaluate hydroxylamine hydrofluoride’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability testing at -20°C to 25°C with humidity control (40–80% RH). Analyze degradation via HPLC-UV for hydroxylamine depletion and ion chromatography for fluoride release. Compare crystalline vs. solution formulations to recommend optimal storage matrices (e.g., anhydrous salts for long-term stability) .

What advanced techniques validate the purity of hydroxylamine hydrofluoride synthesized via novel routes (e.g., microwave-assisted methods)?

Methodological Answer:
Apply X-ray crystallography for structural confirmation and manganometric titration (≥99% purity thresholds) to quantify residual metals. High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR can detect fluorinated impurities (e.g., HF adducts). Cross-validate with ICP-MS for trace metal analysis .

How can computational models improve the scalability of hydroxylamine hydrofluoride synthesis while ensuring safety?

Methodological Answer:
Develop multiscale models integrating quantum mechanics (QM) for reaction barriers and computational fluid dynamics (CFD) for heat/mass transfer in flow reactors. Use the QFS paradigm (Quick onset, Fair conversion, Smooth temperature) to simulate runaway scenarios and optimize cooling rates .

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